molecular formula C12H27ClOS B14175554 1-Hexylsulfinylhexane;hydrochloride CAS No. 924266-35-3

1-Hexylsulfinylhexane;hydrochloride

Cat. No.: B14175554
CAS No.: 924266-35-3
M. Wt: 254.86 g/mol
InChI Key: DYWNTKNXZLPGKU-UHFFFAOYSA-N
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Description

1-Hexylsulfinylhexane;hydrochloride is a chemical compound with the molecular formula C12H27ClOS. It is a sulfoxide derivative, which means it contains a sulfinyl functional group (R-S(=O)-R’).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexylsulfinylhexane;hydrochloride typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of 1-hexylthiohexane using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same oxidation reaction but is optimized for large-scale production with considerations for cost, safety, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Hexylsulfinylhexane;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Hexylsulfinylhexane;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexylsulfinylhexane;hydrochloride involves its interaction with molecular targets through its sulfinyl group. This group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sulfinyl functional group and its potential for diverse chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry. Additionally, its potential biological activities and applications in various industries highlight its significance .

Properties

CAS No.

924266-35-3

Molecular Formula

C12H27ClOS

Molecular Weight

254.86 g/mol

IUPAC Name

1-hexylsulfinylhexane;hydrochloride

InChI

InChI=1S/C12H26OS.ClH/c1-3-5-7-9-11-14(13)12-10-8-6-4-2;/h3-12H2,1-2H3;1H

InChI Key

DYWNTKNXZLPGKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)CCCCCC.Cl

Origin of Product

United States

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